ethyl [(5E)-5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
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Overview
Description
Ethyl [(5E)-5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound with the molecular formula C14H13NO5S . It belongs to the class of thiazolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a thiazolidine ring, a hydroxybenzylidene group, and an ethyl acetate moiety, making it a unique and versatile molecule.
Preparation Methods
The synthesis of ethyl [(5E)-5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves the cyclization of thiourea and ethyl bromoacetate with sodium acetate . This reaction forms the thiazolidine ring, which is then further functionalized to introduce the hydroxybenzylidene group. The reaction conditions often include the use of organic solvents and catalysts to enhance the yield and purity of the product .
Chemical Reactions Analysis
Ethyl [(5E)-5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxybenzylidene group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ethyl acetate moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl [(5E)-5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl [(5E)-5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The hydroxybenzylidene group can also participate in redox reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Ethyl [(5E)-5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be compared with other thiazolidine derivatives, such as:
- Ethyl [(5E)-5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
- Ethyl [(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
These compounds share similar structural features but differ in the substituents on the benzylidene group. The unique hydroxybenzylidene group in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(5E)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-2-20-12(17)8-15-13(18)11(21-14(15)19)7-9-3-5-10(16)6-4-9/h3-7,16H,2,8H2,1H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITUTUZPUCGRCJ-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C\C2=CC=C(C=C2)O)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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